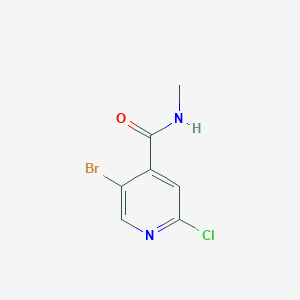

5-Bromo-2-chloro-N-methylisonicotinamide

Description

5-Bromo-2-chloro-N-methylisonicotinamide is a halogenated pyridine derivative with the molecular formula C₇H₅BrClN₂O and a molecular weight of 257.49 g/mol. This compound features a bromo and chloro substituent at the 5- and 2-positions of the pyridine ring, respectively, and an N-methylamide group at the 4-position. Its synthesis typically involves reacting 5-bromo-2-chloronicotinic acid chloride with methylamine under basic conditions, as inferred from related amidation protocols .

The compound’s halogenated structure and amide functional group make it a versatile intermediate in medicinal chemistry, particularly for developing kinase inhibitors or antibacterial agents. However, its properties and applications are best understood through comparison with structurally analogous compounds.

Properties

IUPAC Name |

5-bromo-2-chloro-N-methylpyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClN2O/c1-10-7(12)4-2-6(9)11-3-5(4)8/h2-3H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSGNCFZCVOLED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=NC=C1Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-N-methylisonicotinamide typically involves the halogenation of isonicotinamide derivatives. One common method is the reaction of 2-chloroisonicotinamide with bromine in the presence of a suitable catalyst under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure selective bromination at the 5th position.

Industrial Production Methods: Industrial production of 5-Bromo-2-chloro-N-methylisonicotinamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The halogen atoms (bromine and chlorine) in 5-Bromo-2-chloro-N-methylisonicotinamide can undergo nucleophilic substitution reactions with appropriate reagents.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous solvents like dimethyl sulfoxide (DMSO) are commonly used.

Major Products:

Scientific Research Applications

5-Bromo-2-chloro-N-methylisonicotinamide has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action of 5-Bromo-2-chloro-N-methylisonicotinamide is not fully understood. its halogenated pyridyl ring suggests potential interactions with biomolecules through halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards molecular targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Functional Group Variations

Amide Derivatives

5-Bromo-2-chloro-N-methoxy-N-methylisonicotinamide (CAS Ref: 10-F792016):

Carboxylic Acid Derivatives

- 5-Bromo-2-chloroisonicotinic acid (CAS 886365-31-7): Molecular formula: C₆H₃BrClNO₂ Molecular weight: 236.45 g/mol The carboxylic acid group confers acidity (pKa ~3.5) and reactivity in esterification or salt formation. Used as a precursor for amide derivatives like the target compound .

2-Bromo-5-chloroisonicotinic acid (CAS 623585-74-0):

Ester Derivatives

- Methyl 5-bromo-2-chloronicotinate (CAS 58481-11-1): Molecular formula: C₇H₅BrClNO₂ Molecular weight: 266.48 g/mol The ester group increases lipophilicity (logP ~2.1) but is prone to hydrolysis under acidic/basic conditions, unlike the stable amide bond in the target compound .

Substituent Position and Halogen Variations

Biological Activity

5-Bromo-2-chloro-N-methylisonicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action, applications, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

5-Bromo-2-chloro-N-methylisonicotinamide is synthesized through a series of chemical reactions involving halogenation and amide formation. The synthesis typically includes:

- Bromination : Introduction of a bromine atom at the 5-position.

- Chlorination : Introduction of a chlorine atom at the 2-position.

- Methylation : Addition of a methyl group to the nitrogen atom of the amide.

These modifications enhance the compound's reactivity and biological properties, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Antimicrobial Properties

Research indicates that 5-Bromo-2-chloro-N-methylisonicotinamide exhibits notable antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The anticancer properties of 5-Bromo-2-chloro-N-methylisonicotinamide have been explored in several studies. It has been shown to induce apoptosis in cancer cell lines, potentially through the inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, studies have reported IC50 values indicating effective concentrations for inhibiting cancer cell growth, suggesting its potential as a therapeutic agent in oncology .

The biological activity of 5-Bromo-2-chloro-N-methylisonicotinamide is attributed to its ability to interact with various molecular targets within cells. The presence of halogen atoms (bromine and chlorine) enhances its binding affinity to enzymes or receptors involved in critical biochemical pathways. This interaction can lead to either inhibition or activation of these pathways, resulting in the observed biological effects.

Comparative Analysis

To better understand the unique properties of 5-Bromo-2-chloro-N-methylisonicotinamide, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 5-Bromo-2-chloro-N,N-dimethylisonicotinamide | Dimethylamino group enhances solubility | Similar antimicrobial properties |

| 5-Bromo-2-chloropyridine | Lacks amide functionality | Limited biological activity |

| 2-Chloro-5-nitrobenzamide | Contains nitro group instead of bromine | Different mechanism; primarily antibacterial |

This table highlights how structural variations influence biological activity, underscoring the significance of specific functional groups in determining pharmacological effects.

Case Study 1: Antimicrobial Efficacy

In a controlled study, 5-Bromo-2-chloro-N-methylisonicotinamide was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth, with an observed minimum inhibitory concentration (MIC) as low as 15 µg/mL for S. aureus. This suggests strong potential for development as an antibacterial agent.

Case Study 2: Cancer Cell Line Studies

Another study focused on human cancer cell lines revealed that treatment with 5-Bromo-2-chloro-N-methylisonicotinamide resulted in significant reductions in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its role as an apoptosis-inducing agent. The compound exhibited IC50 values ranging from 20 to 30 µM across different cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.